Ethyl radical

Catalog No.
S572175
CAS No.
2025-56-1
M.F
C2H6
C2H6
CH3CH3
M. Wt
30.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl radical

CAS Number

2025-56-1

Product Name

Ethyl radical

IUPAC Name

ethane

Molecular Formula

C2H6
C2H6
CH3CH3

Molecular Weight

30.07 g/mol

InChI

InChI=1S/C2H6/c1-2/h1-2H3

InChI Key

OTMSDBZUPAUEDD-UHFFFAOYSA-N

SMILES

C[CH2]

Solubility

In water, 60.2 mg/L at 25 °C
60.4 ug/mL water at 20 °C
46 mL/100 mL alcohol at 4 °C
Very soluble in benzene
Soluble in ether
60.2 mg/L @ 25 °C (exp)
Solubility in water, ml/100ml at 20 °C: (very poor)

Canonical SMILES

CC

Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite.
Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Ethane is an alkane comprising of two carbon atoms. It has a role as a refrigerant and a plant metabolite. It is a gas molecular entity and an alkane.
Ethane is a natural product found in Humulus lupulus, Aster scaber, and other organisms with data available.
A two carbon alkane with the formula H3C-CH3.

The ethyl radical, chemically represented as C₂H₅·, is an alkyl radical derived from ethane (C₂H₆) by the removal of one hydrogen atom. It is characterized by its unpaired electron, which renders it highly reactive. The molecular weight of the ethyl radical is approximately 29.0611 g/mol, and it plays a significant role in various

Ethyl radicals participate in numerous reactions, primarily involving radical chain mechanisms. Key reactions include:

  • Reaction with Oxygen: Ethyl radicals react with molecular oxygen to produce ethylene (C₂H₄) and ethylene oxide (C₂H₄O). The reaction can be summarized as follows:
    C2H5+O2C2H4+HO2\text{C}_2\text{H}_5+\text{O}_2\rightarrow \text{C}_2\text{H}_4+\text{HO}_2
    This reaction exhibits a consistent product ratio across various conditions, highlighting the stability of the ethylene product .
  • Halogenation: Ethyl radicals can abstract halogen atoms from diatomic halogens (e.g., bromine), leading to the formation of alkyl halides. For example:
    C2H5+Br2C2H5Br+Br\text{C}_2\text{H}_5+\text{Br}_2\rightarrow \text{C}_2\text{H}_5\text{Br}+\text{Br}·
    This process is crucial in organic synthesis and is a classic example of radical chain reactions .
  • Formation of Other Radicals: Ethyl radicals can also react with other radicals or molecules to generate new radical species, contributing to complex reaction networks in combustion and pyrolysis processes .

While the ethyl radical itself is not typically associated with direct biological activity, it can influence biological systems indirectly through its role as an intermediate in various metabolic pathways. For instance, ethyl radicals are involved in the degradation of organic compounds and can participate in lipid peroxidation processes, which may lead to cellular damage if not regulated. Moreover, ethyl-containing compounds are often found in biological systems and can affect physiological processes through their interactions with enzymes and receptors.

Ethyl radicals can be generated through several methods:

  • Thermal Decomposition: Heating ethane or other hydrocarbons can lead to the homolytic cleavage of C-H bonds, producing ethyl radicals alongside other radicals .
  • Photolysis: Exposure of ethane or ethyl halides to ultraviolet light can induce homolytic bond cleavage, resulting in the formation of ethyl radicals.

Ethyl radicals have several important applications:

  • Organic Synthesis: They serve as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Polymerization Processes: Ethyl radicals are used in free radical polymerization processes to produce polymers such as polystyrene and polyethylene.
  • Combustion Chemistry: Understanding the behavior of ethyl radicals is crucial for optimizing combustion processes and reducing emissions in engines.

Studies on ethyl radical interactions reveal its propensity to engage with various substrates, leading to complex reaction pathways. For instance:

  • In pyrolysis studies, direct observation of ethyl radicals has been achieved under controlled conditions, demonstrating their role as key intermediates in hydrocarbon decomposition reactions .
  • Interactions with other radicals often result in chain reactions that propagate through a series of steps involving radical recombination and fragmentation .

Several compounds share structural similarities with the ethyl radical, including:

  • Methyl Radical (C₁H₃·): The simplest alkyl radical; less stable than the ethyl radical due to fewer carbon atoms.
  • Propyl Radical (C₃H₇·): A larger alkyl radical; exhibits similar reactivity patterns but with increased steric hindrance compared to the ethyl radical.
  • Butyl Radical (C₄H₉·): Further increases in size lead to different reactivity profiles; more stable than both methyl and ethyl radicals but still highly reactive.

Comparison Table

CompoundFormulaStabilityReactivityKey Reactions
Ethyl RadicalC₂H₅·ModerateHighHalogenation, oxidation
Methyl RadicalC₁H₃·LowVery HighCombustion, polymerization
Propyl RadicalC₃H₇·ModerateHighAlkene formation
Butyl RadicalC₄H₉·HighModerateAlkane functionalization

The uniqueness of the ethyl radical lies in its balance between stability and reactivity, making it a versatile intermediate in both synthetic chemistry and natural processes. Its ability to participate effectively in various reactions while being less sterically hindered than larger alkyl radicals enhances its utility across multiple chemical applications.

The application of ab initio molecular orbital methods to ethyl radical research has provided detailed insights into electronic structure, hyperfine coupling constants, and thermochemical properties [5] [8]. Gaussian-1 and Gaussian-2 levels of molecular orbital theory have been extensively employed to study both the neutral ethyl radical and its corresponding cation, yielding calculated adiabatic ionization potentials of 8.06 electron volts [5]. These high-level calculations have resolved previous inconsistencies involving thermochemical data and provided benchmark values for experimental validation [5].

Unrestricted Hartree-Fock calculations combined with extensive correlation treatments have been instrumental in determining hyperfine coupling constants in the ethyl radical ground state [10] [14]. These studies have demonstrated that electron correlation effects significantly modulate the spin density distribution, with correlation reducing the large positive spin polarization estimated by unrestricted Hartree-Fock methods from approximately 245 megahertz to 155 megahertz at the radical center [14]. The inclusion of electron correlation through quadratic configuration interaction methods has achieved quantitative agreement with experimental hyperfine coupling measurements [14].

Density functional theory approaches have been systematically evaluated for their performance in describing ethyl radical properties, with particular attention to the accuracy of different exchange-correlation functionals [11]. Comparative studies have shown that Becke's three-parameter hybrid functional provides superior performance for activation energy calculations compared to traditional Hartree-Fock and perturbation theory methods [11]. The computed activation energies using this functional demonstrate agreement with experimental values within 1 kilocalorie per mole, establishing density functional theory as a reliable method for studying radical reaction mechanisms [11].

Table 2: Ab Initio and Density Functional Theory Results for Ethyl Radical

PropertyMethodValueUnitsReference
Ionization PotentialGaussian-18.06eV [5]
Hyperfine Coupling (¹³C)Quadratic Configuration Interaction~155MHz [14]
Activation EnergyBecke Three-Parameter HybridVariablekcal/mol [11]
Internal Rotation BarrierUnrestricted Møller-Plesset 226cm⁻¹ [8]

Path integral molecular dynamics simulations combined with density functional theory have revealed the importance of nuclear quantum effects in ethyl radical systems [15]. These advanced methodologies have shown that the substitution of hydrogen atoms with muon isotopes significantly affects the rotational dynamics and hyperfine coupling constants, demonstrating the sensitivity of radical properties to nuclear quantum effects [15]. The calculations have successfully predicted barrier heights that closely match experimental values, providing insights into the coupling between methyl group rotation, methylene group rocking motion, and hyperfine coupling phenomena [15].

Transition State Analysis for Radical Reactions

Transition state analysis for ethyl radical reactions has employed sophisticated computational methodologies to characterize the critical points along reaction pathways [16] [17]. The identification and optimization of transition states have been facilitated by the use of penalty-constrained optimization methods combined with multireference electronic structure calculations [24]. These approaches have successfully located transition state structures for various dissociation channels, including hydrogen atom elimination pathways that exhibit distinct energetic and geometric characteristics [16].

The photodissociation dynamics of ethyl radical through the 3s Rydberg state have been extensively studied using transition state analysis, revealing the existence of multiple dissociation channels with different temporal characteristics [19]. Computational studies have identified prompt dissociation pathways that proceed through hydrogen-bridged configurations, leading directly to ethylene plus hydrogen atom products with repulsive translational energy release [19]. These fast dissociation processes are characterized by dissociation time scales of less than 10 picoseconds, contrasting with statistical dissociation channels that exhibit time scales approaching 5 nanoseconds [19].

Advanced trajectory surface hopping calculations have provided detailed insights into the competition between adiabatic and nonadiabatic dissociation pathways in ethyl radical photochemistry [22]. These studies have demonstrated that nonadiabatic dissociation dominates the overall process, producing ground state ethylene and hydrogen atoms with anisotropic angular distributions [22]. The branching ratio between different dissociation channels has been shown to depend sensitively on the quality of the potential energy surfaces employed in the calculations [22].

Table 3: Transition State Properties for Ethyl Radical Dissociation

Dissociation ChannelBarrier HeightTime ScaleProduct DistributionReference
Prompt H + C₂H₄~1.2 eV<10 psAnisotropic [19]
Statistical H + C₂H₄Variable<5 nsIsotropic [19]
Adiabatic ChannelLowVariableElectronically excited [22]
Nonadiabatic ChannelVariableFastGround state products [22]

The unimolecular dissociation of ethyl radical has been investigated using direct classical trajectory calculations, revealing the existence of long-lived quasiperiodic trajectories that significantly extend radical lifetimes [20]. These calculations have shown that only 78% of ethyl radicals prepared in microcanonical ensembles with excitation energies above the dissociation threshold actually dissociate to form ethylene plus hydrogen atom products [20]. The remaining hot ground-state ethyl radicals exhibit lifetimes characterized by trapping in quasiperiodic trajectories, demonstrating nonstatistical behavior that deviates from conventional unimolecular reaction rate theories [20].

Non-Adiabatic Dynamics in Excited States

Non-adiabatic dynamics in ethyl radical excited states have been extensively characterized through the calculation of potential energy curves and non-adiabatic coupling matrix elements [4] [16]. High-level multireference configuration interaction calculations have revealed the existence of conical intersections that play crucial roles in governing photochemical processes [16] [23]. These conical intersections act as funnels for radiationless deactivation and enable site-specific hydrogen atom elimination through novel mechanisms that depend on initial rovibrational excitation of the radical [16].

The photochemistry of ethyl radical following excitation to the 3p Rydberg state demonstrates complex non-adiabatic behavior governed by conical intersection topography [16] [23]. Experimental and theoretical investigations have identified a mechanism that allows prompt site-specific hydrogen atom elimination from the alpha carbon position, producing methyl plus hydrogen atom products [16]. This process requires initial rovibrational energy content in the radical to access the reaction pathway, illustrating the importance of vibrational promoting modes in controlling photochemical outcomes [16].

Surface hopping molecular dynamics simulations have provided detailed insights into the time-dependent evolution of ethyl radical excited states [22] [25]. These calculations demonstrate that nonadiabatic transitions between electronic states occur on ultrafast time scales, with the excited state lifetime being consistent with experimental measurements [22]. The trajectory surface hopping methodology has successfully reproduced experimental product recoil energy distributions and angular distributions, validating the theoretical description of non-adiabatic processes [22].

Table 4: Non-Adiabatic Dynamics Parameters for Ethyl Radical

Electronic StateCoupling StrengthTransition TimeProductsReference
3p RydbergStrongUltrafastCH₃CH + H [16]
3s RydbergModerate<100 fsC₂H₄ + H [22]
Valence StatesVariableVariableMultiple channels [4]
Conical IntersectionMaximumInstantaneousState mixing [23]

Velocity adjustment algorithms in surface hopping dynamics have been benchmarked using ethylene as a model system, providing insights applicable to ethyl radical non-adiabatic dynamics [25]. These studies have demonstrated that the choice of velocity adjustment direction can significantly influence the statistical outcomes of surface hopping calculations, particularly for larger trajectory ensembles exceeding 1000 trajectories [25]. The research has established that adjustment in the nonadiabatic coupling vector direction provides the most physically meaningful results for describing non-adiabatic transitions [25].

Matrix Isolation Spectroscopy in Low-Temperature Studies

Matrix isolation spectroscopy has established itself as a fundamental technique for the characterization of the ethyl radical under cryogenic conditions. This methodology involves trapping the radical species in rigid noble gas matrices at temperatures typically ranging from 4 to 20 Kelvin, effectively isolating individual molecules and preventing intermolecular reactions that would otherwise lead to rapid decomposition [1] [2].

The technique operates by co-depositing the radical precursor with an excess of inert matrix gas onto a cryogenic surface. The matrix-to-guest ratio is typically maintained at approximately 1000:1 to ensure adequate isolation of the target species [2]. Noble gas matrices, particularly argon, krypton, and xenon, provide chemically inert environments with minimal perturbation of the guest molecule vibrational frequencies [3].

For the ethyl radical, matrix isolation has revealed critical structural information through infrared spectroscopy. Early studies by Pacansky and colleagues demonstrated that the ethyl radical adopts a staggered conformation with significant distortion of the methyl group [1]. The matrix isolation infrared spectrum exhibits characteristic absorption bands, with the most prominent feature appearing in the 600-625 wavenumber region, corresponding to the out-of-plane deformation mode of the methyl group [4].

Temperature-dependent studies within the matrix have provided insights into the internal rotation dynamics of the ethyl radical. The observation of multiple conformational forms within the same matrix suggests that the barrier to internal rotation is extremely low, approximately 20-26 wavenumbers [1] [4]. This low barrier allows for significant conformational flexibility even at cryogenic temperatures.

The choice of matrix material significantly influences the quality and interpretation of spectroscopic data. Argon matrices provide the least perturbative environment, resulting in sharp, well-resolved vibrational bands that closely resemble gas-phase frequencies [5]. Krypton matrices offer intermediate interactions and can enhance certain spectroscopic features through matrix-induced symmetry breaking. Xenon matrices, while providing the strongest matrix effects, can significantly enhance sensitivity for certain vibrational modes through complexation effects [5].

Recent advances in matrix isolation methodology have incorporated electron paramagnetic resonance spectroscopy alongside infrared measurements, providing complementary information about the electronic structure of the ethyl radical [5]. These combined approaches have confirmed the radical center geometry and provided precise measurements of hyperfine coupling constants in the solid-state environment.

Photoelectron Photoion Coincidence Spectroscopy

Photoelectron photoion coincidence spectroscopy has emerged as a powerful tool for the characterization of the ethyl radical, particularly in reactive environments where traditional spectroscopic methods prove inadequate. This technique combines the mass selectivity of mass spectrometry with the structural sensitivity of photoelectron spectroscopy, enabling isomer-selective detection of reactive intermediates.

The fundamental principle of photoelectron photoion coincidence spectroscopy involves the simultaneous detection of photoelectrons and photoions produced through vacuum ultraviolet photoionization. For the ethyl radical, synchrotron radiation or laser-based vacuum ultraviolet sources provide tunable photon energies that allow for threshold photoelectron spectroscopy, where the photoionization energy can be precisely controlled.

Recent breakthrough studies have demonstrated the first direct detection of the ethyl radical in ethane pyrolysis using photoelectron photoion coincidence spectroscopy coupled with microreactor technology. These investigations utilized a microreactor heated to temperatures up to 1700 Kelvin, combined with synchrotron vacuum ultraviolet radiation and double imaging photoelectron photoion coincidence detection. The technique successfully identified the ethyl radical through its characteristic threshold photoelectron spectrum, despite its extremely short lifetime and low concentration in the reactive environment.

The adiabatic ionization potential of the ethyl radical has been precisely determined as 8.117 ± 0.008 electron volts through photoelectron photoion coincidence measurements. This value provides crucial thermochemical data for understanding the energetics of ethyl radical formation and consumption pathways. The photoelectron spectrum reveals vibrational structure corresponding to the ethyl cation, providing insights into the geometric changes accompanying ionization.

Operando photoelectron photoion coincidence spectroscopy has proven particularly valuable for mechanistic studies of catalytic processes involving the ethyl radical. In propane oxybromination reactions, this technique has enabled the discrimination between gas-phase and surface-confined reaction mechanisms through isomer-selective detection of radical intermediates. The method successfully distinguished between primary and secondary propyl radicals based on their distinct photoelectron spectroscopic signatures.

The technique offers exceptional sensitivity, with detection limits reaching parts-per-million levels for radical species. The coincidence detection scheme effectively eliminates background contributions from neutral molecules and other charged species, providing clean spectra exclusively from the target radical. Time-resolved measurements enable kinetic studies with microsecond temporal resolution, allowing for the investigation of radical formation and consumption dynamics.

Fourier Transform Millimeter-Wave Rotational Spectroscopy

Fourier transform millimeter-wave rotational spectroscopy has provided definitive structural characterization of the ethyl radical through precise measurement of its pure rotational spectrum. This technique exploits the high-resolution capabilities of millimeter-wave spectroscopy to resolve the complex hyperfine structure arising from the unpaired electron and multiple nuclear spins.

The ethyl radical was first detected using Fourier transform millimeter-wave spectroscopy through discharge of ethyl iodide in argon carrier gas. The radical was generated in situ within the spectrometer cavity, allowing for direct observation of its rotational transitions despite its short lifetime. The 1(01)-0(00) rotational transition was observed in the frequency range of 43,680 to 43,780 megahertz, exhibiting the complex fine and hyperfine structure characteristic of a doublet radical with five proton nuclear spins.

The spectroscopic analysis revealed critical structural parameters of the ethyl radical. The rotational constant B was determined to be 28,851.4 ± 0.5 megahertz, providing direct information about the carbon-carbon bond length. The derived C-C bond distance of approximately 1.49 angstroms indicates partial double bond character, consistent with hyperconjugation effects in the radical.

Hyperfine structure analysis has provided unprecedented detail about the electronic structure of the ethyl radical. The Fermi contact term for the alpha-proton was determined to be -64.1654 megahertz, confirming that the radical center adopts an essentially planar geometry. This value demonstrates that the unpaired electron resides primarily in a p-orbital, with minimal s-character, supporting the pi-type radical classification.

The millimeter-wave spectrum exhibits evidence for extremely low barriers to internal rotation. Analysis of the rotational structure indicates that the methyl group undergoes nearly free rotation about the C-C bond, with a barrier height of approximately 20 wavenumbers. This finding corroborates matrix isolation results and explains the dynamic averaging observed in other spectroscopic measurements.

Advanced millimeter-wave techniques have enabled the measurement of Zeeman splittings, providing additional confirmation of spectral assignments and electronic structure parameters. The magnetic field effects observed in the spectra confirm the radical nature of the species and provide precise g-factor measurements that are essential for understanding the electronic configuration.

Mass Spectrometric Analysis of Reaction Intermediates

Mass spectrometric analysis has evolved into an indispensable tool for detecting and characterizing the ethyl radical in complex reaction environments. Modern mass spectrometric approaches combine high sensitivity with the ability to distinguish the ethyl radical from isobaric species and provide real-time monitoring of radical concentrations during chemical processes.

Traditional electron ionization mass spectrometry, while effective for stable molecules, faces significant challenges when applied to radical species due to their neutral character and high reactivity. The ethyl radical, with a molecular weight of 29 atomic mass units, can be detected through its characteristic fragmentation patterns, but quantitative analysis requires careful calibration and correction for secondary reactions.

Recent advances in vacuum ultraviolet photoionization mass spectrometry have revolutionized the detection of radical intermediates. This soft ionization technique minimizes fragmentation and allows for direct observation of the molecular ion at mass-to-charge ratio 29. The technique has been successfully applied to study the self-reaction of ethyl peroxy radicals, enabling the first direct observation of dimeric products and providing accurate branching ratio measurements.

Ambient mass spectrometry techniques have emerged as powerful tools for real-time monitoring of radical species in complex matrices. Desorption electrospray ionization and related methods enable the analysis of radical intermediates without extensive sample preparation, making them particularly suitable for studying reaction mechanisms under realistic conditions.

The development of radical-specific derivatization strategies has enhanced the mass spectrometric detection of ethyl radicals. Spin trapping methodologies using nitroxide-based traps create stable adducts that can be readily detected and quantified by mass spectrometry. These approaches have been particularly valuable for studying radical reactions in biological systems and complex organic matrices.

Ion mobility separation has added an additional dimension to mass spectrometric analysis of radical intermediates. This technique enables the separation of isomeric radical species based on their collision cross-sections, providing structural information that complements mass spectral data. The combination of ion mobility with mass spectrometry has proven particularly effective for distinguishing between different conformers of the ethyl radical.

Time-resolved mass spectrometric methods have enabled kinetic studies of ethyl radical reactions with temporal resolution approaching microseconds. These measurements provide crucial rate constant data for modeling complex reaction mechanisms and have revealed the importance of pressure and temperature effects on radical reaction pathways.

The integration of mass spectrometry with other analytical techniques has created powerful hybrid methods for radical characterization. Coupling of gas chromatography with mass spectrometry enables the separation and identification of radical reaction products, while liquid chromatography-mass spectrometry combinations allow for the analysis of polar radical derivatives.

Matrix HostTemperature Range (K)AdvantageMain Application
Argon4-20Minimal interactionStructure studies
Krypton4-20Intermediate interactionVibrational analysis
Xenon4-20Enhanced complexationEnhanced sensitivity
Nitrogen4-20Reactive matrixReaction studies
ParameterValueApplication
Ionization Energy (eV)8.117 ± 0.008Thermochemistry
Detection Limitppm levelTrace detection
Mass ResolutionHigh (m/Δm > 1000)Isomer separation
Time Resolutionμs to nsKinetic studies
Spectroscopic ParameterValueUncertaintyStructural Information
Rotational Constant B (MHz)28,851.4±0.5C-C bond length
Spin-rotation Constant (MHz)145.2±2.0Electronic structure
Hyperfine Constant (MHz)-64.1654 (α-proton)±0.001Radical center planarity
Frequency Range (GHz)43.68-43.78±0.01Internal rotation
TechniqueMolecular Ion (m/z)FragmentationDetection Limit
EI-MS29C2H4+ (28)10^-9 M
PEPICO-MS29C2H4+ (28)10^-12 M
VUV-PIMS29C2H4+ (28)10^-11 M
FTICR-MS29.0611Not applicable10^-15 M

Physical Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite.
Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Gas or Vapor; Liquid
Colorless, odorless gas; [Merck Index]
COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE.

Color/Form

Colorless gas

XLogP3

1.3

Exact Mass

30.0469501914 g/mol

Monoisotopic Mass

30.0469501914 g/mol

Boiling Point

-127.5 °F at 760 mmHg (USCG, 1999)
-88.6 °C
-89 °C

Flash Point

-211 °F (USCG, 1999)
-211 °F
-135 °C (-211 °F) - closed cup
Flammable gas

Heavy Atom Count

2

Vapor Density

1.04 (Air = 1)
Relative vapor density (air = 1): 1.05

Density

0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float
1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid)
% IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1)

Odor

Odorless

Odor Threshold

8.99X10+2 ppm (detection in water, purity not specified)
Odor index @ 20 °C= 25300 ppm
Ethane has a thresholds of 184.5 ppm (low) and 1105.77 ppm (high).

Melting Point

-279.9 °F (USCG, 1999)
-182.794 °C
-183 °C

UNII

L99N5N533T

Related CAS

36427-13-1

Vapor Pressure

VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C
Vapor pressure, kPa at 20 °C: 3850

Absorption Distribution and Excretion

Absorption of ethane occurs primarily through the lung. ... Over a concn range of 0.5-5000 ppm ... there is no saturation of elimination processes /in rats/. ... In contrast to n-pentane, ethane is eliminated at a much slower rate in rats. ... Ethane appears to be mainly eliminated unchanged in expired air.

Metabolism Metabolites

It is produced as a catabolic product of lipid peroxidation in rats
The metabolism of ethane to ethanol does not occur to any significant extent in rat liver microsomal preparations, perhaps because ethane is a poor substrate for the cytochrome P450 enzyme system. Lipid perioxidation processes can, however, generate ethane as an end product of degradation.

Wikipedia

Ethane

Biological Half Life

The elimination half life of ethane /in rats is/ ... 0.95 hr.

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree
Cosmetics -> Propellant

Methods of Manufacturing

Ethane is present in many natural gas sources and in refinery gases; it can be recovered for industrial use. ... Ethane is formed in thermal- and hydrocracking of hydrocarbons ... and in the liquefaction of coal.
Can be recovered from the gases produced during the distillation of crude petroleum.
Fractionating low molecular weight gases recovered during the refining of crude oil.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Refineries
Plastics Material and Resin Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
All other Petroleum and Coal Products Manufacturing
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Ethane: ACTIVE
Constituent of natural gas (about 9%).
Ethane ... occurs in the paraffin fraction of crude oil and natural gas.
Natural gas fraction (C1 to C2; Boiling range -164 to -88 °C) /of/ petroleum distillates /contains/ ... methane (83 to 99%), ethane (1 to 13%), propane (0.1 to 3%), and butane (0.4 to 1%) /and is for/ fuel and chemical uses. /From table/

Analytic Laboratory Methods

A highly efficient gas chromatography separation column is described. The column is of importance in the analysis of hydrocarbon emissions.
A procedure for measuring ethane in liquefied natural gas spills using a hydrocarbon fast response gas sensor was developed.
Headspace gas chromatography may be used to determine ethane concn in the air (Filser JG et al; Arch Toxicol 52: 135-47).

Clinical Laboratory Methods

Gas chromatography method for analysis of tracer inert gases in blood and expired air.
Ethane concn in blood and tissues may be measured using headspace gas chromatographic analysis.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Fireproof. Cool. Separated from strong oxidants and halogens.
Storage temp: -128 °F; venting: safety relief

Dates

Last modified: 02-18-2024

Hexachloroethane dechlorination in sulfide-containing aqueous solutions catalyzed by nitrogen-doped carbon materials

Na Liu, Qing Hu, Chao Wang, Lizhi Tong, Chih-Huang Weng, Longzhen Ding
PMID: 33799207   DOI: 10.1016/j.envpol.2021.116915

Abstract

This study demonstrated that nitrogen-doped carbon materials (NCMs) could effectively catalyze the chlorine elimination process in hexachloroethane (HCA) declorination in sulfide-containing environments for the first time. The k
values of HCA dechlorination by sulfide in the presence of 10 mg/L NCMs were higher than that of no mediator at pH 7.3 by one or two orders of magnitude. The catalytic capabilities of NCMs on HCA dechlorination were evident in common ranges of natural pH (5.3-8.9) and it could be accelerated by the increase of pH but be suppressed by the presence of dissolved humic acid. Moreover, NCMs exhibited much better catalytic capability on HCA dechlorination compared to the carbon materials, mainly owing to the combined contributions of pyridine N, including enhanced nucleophilic attack to HCA molecule by generating newborn C-S-S and activation of HCA molecule by elongating C-Cl bonds. The functions of pyridine N in micron-sized NCMs with mesopores were better than in nano-sized NCMs on HCA dechlorination. These findings displayed the potential of NCMs, when released into sulfide-containing environments, may significantly increase the dechlorination of chlorinated aliphatic hydrocarbons.


Discovery of novel purinylthiazolylethanone derivatives as anti-Candida albicans agents through possible multifaceted mechanisms

Yan-Fei Sui, Mohammad Fawad Ansari, Bo Fang, Shao-Lin Zhang, Cheng-He Zhou
PMID: 34087496   DOI: 10.1016/j.ejmech.2021.113557

Abstract

An unprecedented amount of fungal and fungal-like infections has recently brought about some of the most severe die-offs and extinctions due to fungal drug resistance. Aimed to alleviate the situation, new effort was made to develop novel purinylthiazolylethanone derivatives, which were expected to combat the fungal drug resistance. Some prepared purinylthiazolylethanone derivatives possessed satisfactory inhibitory action towards the tested fungi, among which compound 8c gave a MIC value of 1 μg/mL against C. albicans. The active molecule 8c was able to kill C. albicans with undetectable resistance as well as low hematotoxicity and cytotoxicity. Furthermore, it could hinder the growth of C. albicans biofilm, thus avoiding the occurrence of drug resistance. Mechanism research manifested that purinylthiazolylethanone derivative 8c led to damage of cell wall and membrane disruption, so protein leakage and the cytoplasmic membrane depolarization were observed. On this account, the activity of fungal lactate dehydrogenase was reduced and metabolism was impeded. Meanwhile, the increased levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) disordered redox equilibrium, giving rise to oxidative damage to fungal cells and fungicidal effect.


Crystal structure of a key enzyme for anaerobic ethane activation

Cedric J Hahn, Olivier N Lemaire, Jörg Kahnt, Sylvain Engilberge, Gunter Wegener, Tristan Wagner
PMID: 34210888   DOI: 10.1126/science.abg1765

Abstract

Ethane, the second most abundant hydrocarbon gas in the seafloor, is efficiently oxidized by anaerobic archaea in syntrophy with sulfate-reducing bacteria. Here, we report the 0.99-angstrom-resolution structure of the proposed ethane-activating enzyme and describe the specific traits that distinguish it from methane-generating and -consuming methyl-coenzyme M reductases. The widened catalytic chamber, harboring a dimethylated nickel-containing F
cofactor, would adapt the chemistry of methyl-coenzyme M reductases for a two-carbon substrate. A sulfur from methionine replaces the oxygen from a canonical glutamine as the nickel lower-axial ligand, a feature conserved in thermophilic ethanotrophs. Specific loop extensions, a four-helix bundle dilatation, and posttranslational methylations result in the formation of a 33-angstrom-long hydrophobic tunnel, which guides the ethane to the buried active site as confirmed with xenon pressurization experiments.


Projecting the Temporal Evolution of Methane Emissions from Oil and Gas Production Basins

Felipe J Cardoso-Saldaña, David T Allen
PMID: 33587606   DOI: 10.1021/acs.est.0c04224

Abstract

The methane emission intensity (methane emitted/gas produced or methane emitted/methane produced) of individual unconventional oil and gas production sites in the United States has a characteristic temporal behavior, exhibiting a brief period of decrease followed by a steady increase, with intensities after 10 years of production reaching levels that are 2-10 times the 10 year production-weighted average. Temporal patterns for methane emission intensity for entire production regions are more complex. Historical production data and facility data were used with a detailed basin-wide methane emission model to simulate the collective behavior of tens of thousands of wells and associated midstream facilities. For production regions with few to no new wells being brought to production, and existing wells having reached a mature stage, as in the Barnett Shale production region in north central Texas, the methane emission intensity gradually increases, as natural gas production decreases faster than emissions decrease, following the general pattern exhibited by individual wells. In production regions that are rapidly evolving, either with large numbers of new wells being put into production or with the introduction of source-specific regulations, the behavior is more complex. In the Eagle Ford Shale, which has had both a large number of new wells and the introduction of source-specific regulations, the methane emission intensity stays within relatively narrow bounds but the distribution of sources varies. As source distributions vary, basin-wide propane-to-methane and ethane-to-methane emission ratios vary, impacting methods used in source attribution.


A Searchable Database for Prediction of Emission Compositions from Upstream Oil and Gas Sources

Felipe J Cardoso-Saldaña, Kelly Pierce, Qining Chen, Yosuke Kimura, David T Allen
PMID: 33576222   DOI: 10.1021/acs.est.0c05925

Abstract

Atmospheric emissions from oil and gas production operations are composed of multiple hydrocarbons and can have large variations in composition. Accurate estimates of emission compositions are needed to estimate the fate and impacts of emissions and to attribute emissions to sources. This work presents a database, constructed with empirical data and thermodynamic models, that can be queried to estimate hydrocarbon compositions from emission sources present at oil and gas production sites. The database can be searched for matches using between two and seven well parameters as query inputs (gas-to-oil ratio, API gravity, separator pressure, separator temperature, methane molar fraction in produced gas, ethane molar fraction of produced gas, and propane molar fraction in produced gas). Database query performance was characterized by comparing returns from database queries to a test data set. Application of the database to well parameters for tens of thousands of wells in the Barnett, Eagle Ford, and Fayetteville production regions demonstrates variations in emission compositions. Ethane to methane ratio varies by more than an order of magnitude from well to well and source to source. VOC to methane ratios are comparable in variability to ethane to methane ratios for most emission sources, but have a higher variability for emissions from flashing of liquid hydrocarbon tanks.


Selective Oxidation of Ethane to Acetic Acid Catalyzed by a C-Scorpionate Iron(II) Complex: A Homogeneous vs. Heterogeneous Comparison

Inês A S Matias, Ana P C Ribeiro, Luísa M D R S Martins
PMID: 33266077   DOI: 10.3390/molecules25235642

Abstract

The direct, one-pot oxidation of ethane to acetic acid was, for the first time, performed using a C-scorpionate complex anchored onto a magnetic core-shell support, the Fe
O
/TiO
/[FeCl

-HC(pz)
}] composite. This catalytic system, where the magnetic catalyst is easily recovered and reused, is highly selective to the acetic acid synthesis. The performed green metrics calculations highlight the "greeness" of the new ethane oxidation procedure.


Microbial Perchlorate Reduction Driven by Ethane and Propane

Chun-Yu Lai, Mengxiong Wu, Xuanyu Lu, Yulu Wang, Zhiguo Yuan, Jianhua Guo
PMID: 33434000   DOI: 10.1021/acs.est.0c04103

Abstract

Previous studies demonstrated that methane can be used as an electron donor to microbially remove various oxidized contaminants in groundwater. Natural gas, which is more widely available and less expensive than purified methane, is potentially an alternative source of methane. However, natural gas commonly contains a considerable amount of ethane (C
H
) and propane (C
H
), in addition to methane. It is important that these gaseous alkanes are also utilized along with methane to avoid emissions. Here, we demonstrate that perchlorate (ClO
), a frequently reported contaminant in groundwater, can be microbially reduced to chloride (Cl
) driven by C
H
or C
H
under oxygen-limiting conditions. Two independent membrane biofilm reactors (MBfRs) supplied with C
H
and C
H
, respectively, were operated in parallel to biologically reduce ClO
. The continuous ClO
removal during long-term MBfR operation combined with the concurrent C
H
/C
H
consumption and ClO
reduction in batch tests confirms that ClO
reduction was associated with C
H
or C
H
oxidation. Polyhydroxyalkanoates (PHAs) were synthesized in the presence of C
H
or C
H
and were subsequently utilized for supporting ClO
bio-reduction in the absence of gaseous alkanes. Analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) showed that transcript abundance of
(encoding alpha hydroxylase subunit of C
H
/C
H
monooxygenase) was positively correlated to the consumption rates of C
H
/C
H
, while
(encoding a catalytic subunit of perchlorate reductase) was positively correlated to the consumption of ClO
. High-throughput sequencing targeting 16S rRNA,
, and
indicated that
was the dominant microorganism oxidizing C
H
/C
H
, while
may be the major perchlorate-reducing bacterium in the biofilms. These findings shed light on microbial ClO
reduction driven by C
H
and C
H
, facilitating the development of cost-effective strategies for ex situ groundwater remediation.


Fiber-Coupled Quartz-Enhanced Photoacoustic Spectroscopy System for Methane and Ethane Monitoring in the Near-Infrared Spectral Range

Giansergio Menduni, Fabrizio Sgobba, Stefano Dello Russo, Ada Cristina Ranieri, Angelo Sampaolo, Pietro Patimisco, Marilena Giglio, Vittorio M N Passaro, Sebastian Csutak, Dario Assante, Ezio Ranieri, Eric Geoffrion, Vincenzo Spagnolo
PMID: 33260601   DOI: 10.3390/molecules25235607

Abstract

We report on a fiber-coupled, quartz-enhanced photoacoustic spectroscopy (QEPAS) near-IR sensor for sequential detection of methane (CH
or C1) and ethane (C
H
or C2) in air. With the aim of developing a lightweight, compact, low-power-consumption sensor suitable for unmanned aerial vehicles (UAVs)-empowered environmental monitoring, an all-fiber configuration was designed and realized. Two laser diodes emitting at 1653.7 nm and 1684 nm for CH
and C
H
detection, respectively, were fiber-combined and fiber-coupled to the collimator port of the acoustic detection module. No cross talk between methane and ethane QEPAS signal was observed, and the related peak signals were well resolved. The QEPAS sensor was calibrated using gas samples generated from certified concentrations of 1% CH
in N
and 1% C
H
in N
. At a lock-in integration time of 100 ms, minimum detection limits of 0.76 ppm and 34 ppm for methane and ethane were achieved, respectively. The relaxation rate of CH
in standard air has been investigated considering the effects of H
O, N
and O
molecules. No influence on the CH
QEPAS signal is expected when the water vapor concentration level present in air varies in the range 0.6-3%.


Horizontal Gene Transfer of Genes Encoding Copper-Containing Membrane-Bound Monooxygenase (CuMMO) and Soluble Di-iron Monooxygenase (SDIMO) in Ethane- and Propane-Oxidizing

Bin Zou, Ying Huang, Pan-Pan Zhang, Xiao-Ming Ding, Huub J M Op den Camp, Zhe-Xue Quan
PMID: 33962978   DOI: 10.1128/AEM.00227-21

Abstract

The families of copper-containing membrane-bound monooxygenases (CuMMOs) and soluble di-iron monooxygenases (SDIMOs) are involved not only in methane oxidation but also in short-chain alkane oxidation. Here, we describe
sp. strain ZPP, a bacterium able to grow with ethane or propane as the sole carbon and energy source, and report on the horizontal gene transfer (HGT) of actinobacterial hydrocarbon monooxygenases (HMOs) of the CuMMO family and the sMMO (soluble methane monooxygenase)-like SDIMO in the genus
. The key function of HMO in strain ZPP for propane oxidation was verified by allylthiourea inhibition. The HMO genes (designated
) and those encoding sMMO-like SDIMO (designated
) are located on a linear megaplasmid (pRZP1) of strain ZPP. Comparative genomic analysis of similar plasmids indicated the mobility of these plasmids within the genus
. The plasmid pRZP1 in strain ZPP could be conjugatively transferred to a recipient Rhodococcus erythropolis strain in a mating experiment and showed similar ethane- and propane-consuming activities. Finally, our findings demonstrate that the horizontal transfer of plasmid-based CuMMO and SDIMO genes confers the ability to use ethane and propane on the recipient.
CuMMOs and SDIMOs initiate the aerobic oxidation of alkanes in bacteria. Here, the supposition that horizontally transferred plasmid-based CuMMO and SDIMO genes confer on the recipient similar abilities to use ethane and propane was proposed and confirmed in
This study is a living example of HGT of CuMMOs and SDIMOs and outlines the plasmid-borne properties responsible for gaseous alkane degradation. Our results indicate that plasmids can support the rapid evolution of enzyme-mediated biogeochemical processes.


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